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Compound of Interest

Compound Name: 2-Fluoro-6-iodobenzyl bromide

Cat. No.: B1445993

2-Fluoro-6-iodobenzyl bromide is a trifunctional aromatic compound of significant interest in
modern synthetic chemistry. Its structure incorporates three distinct reactive centers: a labile
benzylic bromide for alkylation, an aryl iodide primed for cross-coupling reactions, and a
fluorine atom that imparts valuable physicochemical properties to target molecules. This
strategic combination makes it a powerful intermediate, particularly in the synthesis of complex
pharmaceutical agents where modulation of properties like metabolic stability and target-
binding affinity is crucial.[1][2][3]

The fluorine atom, with its small van der Waals radius and high electronegativity, can enhance
metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity to
protein targets.[3] The aryl iodide is a versatile handle for forming new carbon-carbon and
carbon-heteroatom bonds, most notably through palladium-catalyzed reactions.[4]
Simultaneously, the benzyl bromide group serves as a potent electrophile for introducing the
entire substituted benzyl moiety onto nucleophilic substrates.[5] This guide will explore how
these features are leveraged in practical synthesis.

Physicochemical Properties
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Property Value Source

Molecular Formula C7HsBrFlI [6]

Molecular Weight 314.92 g/mol Calculated
Colorless to yellowish

Appearance o [7]
solid/liquid

CAS Number 1231747-49-1 [8]

Synthesis and Characterization

The most direct and industrially scalable route to 2-Fluoro-6-iodobenzyl bromide is via the
free-radical bromination of its toluene precursor, 2-fluoro-6-iodotoluene. This precursor is
commercially available and serves as a key intermediate itself in pharmaceutical and
agrochemical synthesis.[1][9]

Diagram: Synthetic Pathway

Here is a conceptual workflow for the synthesis of 2-Fluoro-6-iodobenzyl bromide.
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Caption: Synthetic workflow from precursor to final product.

Experimental Protocol: Benzylic Bromination

This protocol is adapted from general methods for the benzylic bromination of substituted
toluenes.[10][11][12][13] The choice of a radical initiator (like AIBN) or photochemical initiation
is critical to ensure selectivity for the benzylic position over electrophilic aromatic substitution
on the electron-rich ring.

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 2-fluoro-6-iodotoluene (1.0 eq.). Dissolve it in a suitable inert solvent such as
carbon tetrachloride or cyclohexane.

o Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a
radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 eq.).
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e Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCls) and irradiate
with a UV lamp (or a standard 100W light bulb). The reaction progress can be monitored by
GC-MS or TLC. The reaction is typically complete within 2-4 hours.

o Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining
bromine, followed by a water wash and a brine wash.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate the solvent under reduced pressure. The crude product can be purified by silica
gel column chromatography to yield pure 2-Fluoro-6-iodobenzyl bromide.

Spectroscopic Characterization

While a specific spectrum for 2-Fluoro-6-iodobenzyl bromide is not publicly available in the
search results, its *tH NMR spectrum can be predicted based on analogous structures like 2-
iodobenzyl bromide and 2,6-difluorobenzyl bromide.[14][15]

e Benzylic Protons (-CH2Br): A singlet expected around & 4.5-4.8 ppm.

o Aromatic Protons: A complex multiplet pattern between & 7.0-7.8 ppm, showing coupling to
both fluorine and adjacent protons.

Chemical Reactivity and Mechanistic Insights

The utility of 2-Fluoro-6-iodobenzyl bromide stems from the orthogonal reactivity of its
functional groups, allowing for sequential and selective transformations.

Diagram: Key Reaction Sites
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2-Fluoro-6-iodobenzyl bromide Structure
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Caption: Orthogonal reactivity of 2-Fluoro-6-iodobenzyl bromide.

1. N-Alkylation at the Benzylic Position: The C-Br bond at the benzylic position is highly
polarized and susceptible to Sn2 displacement by nucleophiles. This makes the compound an
excellent reagent for the alkylation of amines, phenols, and other nucleophiles.[5][16][17] In
complex molecule synthesis, this reaction is often used to introduce the fluorinated and
iodinated benzyl scaffold. To achieve selective mono-alkylation, especially with primary amines,
controlled reaction conditions using the amine hydrobromide salt can be employed to prevent
over-alkylation.[5]

2. Suzuki-Miyaura Cross-Coupling at the Aryl lodide: The aryl iodide is a premier functional
group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which
pairs an organoboron species with an organic halide, is a robust method for forming C-C
bonds.[4][18][19][20] This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl
groups at the 6-position. The reaction typically requires a palladium catalyst (e.g.,
PdClIz(dppf)-CH2Cl2), a base (e.g., Cs2COs or K2COs), and a boronic acid or ester.[18][21] The
stability and reactivity of trifluoroborate salts also make them excellent coupling partners.[4]

Applications in Medicinal Chemistry & Drug
Discovery

The unique substitution pattern of 2-Fluoro-6-iodobenzyl bromide makes it a valuable
precursor for synthesizing biologically active molecules, most notably inhibitors of Poly(ADP-
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ribose) polymerase (PARP).

Case Study: PARP Inhibitors

PARP enzymes are critical for DNA repair, and their inhibition is a successful therapeutic
strategy for treating certain cancers, particularly those with BRCA1/2 mutations.[22][23][24]
Many potent PARP inhibitors feature a substituted benzyl group that occupies a key region of
the enzyme's active site.

While the search results do not show a direct synthesis of a marketed drug using this exact
bromide, they do describe the synthesis of novel and highly selective PARP-1 inhibitors where
similar substituted benzyl moieties are crucial for potency and selectivity.[23][24] For instance,
the synthesis of selective PARP-1 inhibitors often involves building a core scaffold and then
alkylating a key nitrogen atom with a functionalized benzyl bromide to complete the
pharmacophore.

Diagram: Hypothetical PARP Inhibitor Synthesis

. . Core Scaffold
(Z-Fluoro-G-lodobenzyl bromlda Ge.g., Phthalazinone, BenzimidazoleD

N-Alkylation
(Base, Solvent)

Intermediate A

Aryl lodide
Functionalization

Suzuki Coupling
(Ar-B(OH)2, Pd Catalyst, Base)
(Final PARP Inhibitor)

'
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Caption: A general synthetic route to PARP inhibitors.

Click to download full resolution via product page

This two-step sequence is highly efficient. First, the N-alkylation installs the benzyl group.

Second, the Suzuki coupling allows for late-stage diversification, enabling the synthesis of a

library of compounds with different aromatic groups at the 6-position to optimize for potency,

selectivity, and pharmacokinetic properties.

Safety and Handling

2-Fluoro-6-iodobenzyl bromide is a hazardous chemical and must be handled with

appropriate precautions in a well-ventilated chemical fume hood.[25][26] It is classified as

corrosive and can cause severe skin burns and eye damage.[25][27]

Hazard Summary

Hazard Statement

Classification

Precautionary Measures

Do not eat, drink or smoke

H302 Harmful if swallowed when using. Rinse mouth if
swallowed.
_ Wear protective gloves,
Causes severe skin burns and )
H314 clothing, and eye/face
eye damage ]
protection.[27]
H334 May cause allergy or asthma Avoid breathing dust. Use in a
symptoms well-ventilated area.
Handle with care. In case of
Corrosive Category 1B contact, rinse immediately with
plenty of water.[25][26]
Causes tears. Avoid inhalation
Lachrymator -

and contact with eyes.[28]

Handling Procedures:
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o Personal Protective Equipment (PPE): Always wear impervious gloves, a lab coat, and
chemical safety goggles/face shield.[27]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place,
preferably refrigerated and under an inert atmosphere.[25][26] It is moisture-sensitive.

e Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, and
amines.[25][26]

» Spills and Disposal: In case of a spill, collect, bind, and pump off spills. Dispose of
contents/container to an approved waste disposal plant.[25]

Conclusion

2-Fluoro-6-iodobenzyl bromide is more than just a chemical intermediate; it is a strategically
designed tool for modern organic synthesis. Its orthogonal reactivity allows for the precise and
sequential introduction of key structural motifs, making it invaluable in the construction of
complex molecules like next-generation PARP inhibitors. By understanding the principles
behind its synthesis and the distinct reactivity of each of its functional groups, researchers can
unlock its full potential in accelerating discovery programs in medicinal chemistry and beyond.
Proper adherence to safety protocols is paramount when handling this potent and versatile
reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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